(2-Methylcyclopropyl)methanesulfonyl fluoride

Overview

Description

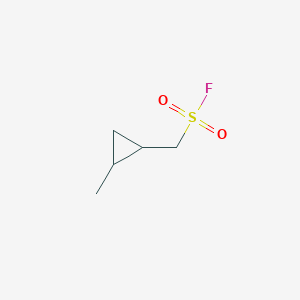

(2-Methylcyclopropyl)methanesulfonyl fluoride: is a chemical compound with the molecular formula C5H9FO2S and a molecular weight of 152.19 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with a methyl group and a methanesulfonyl fluoride group. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of (2-Methylcyclopropyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

This compound acts as a potent inhibitor of AChE . The compound interacts with the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft. This results in an accumulation of acetylcholine, which can lead to prolonged nerve impulses.

Result of Action

The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This can result in prolonged nerve impulses, potentially leading to various physiological effects depending on the specific neurons involved.

Biochemical Analysis

Biochemical Properties

It is known that methanesulfonyl fluoride, a structurally related compound, is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems

Molecular Mechanism

If it acts similarly to methanesulfonyl fluoride, it may exert its effects at the molecular level by irreversibly inhibiting AChE This could involve binding interactions with the enzyme, leading to changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylcyclopropyl)methanesulfonyl fluoride can be achieved through a one-pot process starting from sulfonates or sulfonic acids . This method involves mild reaction conditions and readily available reagents, making it an efficient and practical approach for producing sulfonyl fluorides.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of sulfonyl chlorides and fluorinating agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2-Methylcyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative.

Scientific Research Applications

Chemistry: In chemistry, (2-Methylcyclopropyl)methanesulfonyl fluoride is used as a reagent for introducing sulfonyl fluoride groups into organic molecules.

Biology: The compound is utilized in biological research for its ability to selectively react with specific amino acids in proteins. This property makes it useful in the study of enzyme mechanisms and protein labeling .

Medicine: In medicinal chemistry, this compound is explored for its potential as a protease inhibitor. Its ability to form covalent bonds with active site residues in enzymes makes it a candidate for drug development .

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Phenylmethanesulfonyl Fluoride (PMSF): A well-known serine protease inhibitor used in biochemical research.

(2-Nitrobenzenesulfonyl Fluoride): Effective in targeting specific proteins and used in antibacterial research.

Uniqueness: (2-Methylcyclopropyl)methanesulfonyl fluoride is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties compared to other sulfonyl fluorides. This uniqueness can influence its reactivity and selectivity in various chemical and biological applications .

Biological Activity

(2-Methylcyclopropyl)methanesulfonyl fluoride (MCSF) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of MCSF, focusing on its interactions with biological macromolecules, its mechanism of action, and relevant research findings.

Chemical Structure and Properties

MCSF is characterized by a methanesulfonyl fluoride group attached to a 2-methylcyclopropyl moiety. Its unique cyclopropane ring structure contributes to its reactivity, especially in nucleophilic substitution reactions. The compound's molecular formula is CHFOS, indicating the presence of a sulfonyl fluoride functional group known for significant reactivity with nucleophiles.

MCSF primarily functions as an inhibitor of various enzymes, particularly those involved in neurotransmitter regulation. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition of target enzymes. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine .

Enzyme Inhibition Studies

Research has indicated that MCSF exhibits potent inhibitory activity against AChE. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Animal studies suggest that MCSF may selectively inhibit AChE in the brain more effectively than in peripheral tissues, potentially reducing cognitive deficits associated with age-related memory impairment and other neurological conditions .

Case Studies and Clinical Trials

-

Alzheimer's Disease :

- Phase I Trials : Initial studies focused on the safety profile of MCSF in humans, demonstrating good tolerance at therapeutic doses without significant side effects commonly associated with cholinesterase inhibitors .

- Phase II Trials : Further trials confirmed MCSF's efficacy in reducing symptoms of Alzheimer's dementia, supporting its potential as a treatment option .

- Other Neurological Conditions :

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of MCSF compared to related compounds:

| Compound Name | Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Sulfonyl fluoride | Potent AChE inhibitor; potential Alzheimer's treatment | Selective for brain AChE inhibition |

| Methanesulfonyl fluoride | Sulfonamide | AChE inhibitor; toxic effects | Known for high toxicity and lachrymatory effects |

| 1,1-Difluorocyclopropane | Difluorinated cyclopropane | Limited biological activity | Used primarily in synthetic chemistry |

| Cyclopropanecarboxylic acid | Carboxylic acid | Less relevant in enzyme inhibition | Different functional group compared to MCSF |

Safety Profile and Toxicity

Despite its therapeutic potential, MCSF exhibits toxicity similar to other sulfonyl fluorides. It is corrosive and can cause severe skin burns upon contact. The lethal concentration (LCt50) values indicate significant risk upon exposure, necessitating careful handling in laboratory settings . However, repeated low-level exposures have not shown overt systemic toxicity or significant pathology .

Properties

IUPAC Name |

(2-methylcyclopropyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOQXZFLXHSCIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171925-06-5 | |

| Record name | (2-methylcyclopropyl)methanesulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.